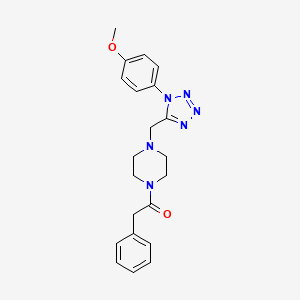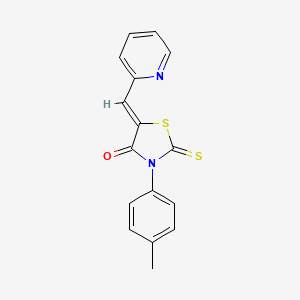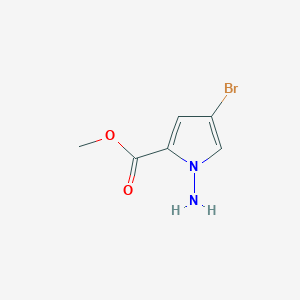![molecular formula C24H24FN5O4 B2474855 9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 872628-26-7](/img/structure/B2474855.png)
9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The compound has a purine core, which is a bicyclic aromatic ring consisting of one six-membered ring with two nitrogen atoms and one five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purine derivatives are known to undergo a variety of chemical reactions, including oxidations, halogenations, and C-C bond formations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a purine derivative, this compound likely has properties common to other purines, such as aromaticity and the ability to form hydrogen bonds .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Methods
Research has explored various synthesis methods for related compounds. For example, Ondrej Simo et al. (1998) developed new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting a methodology that might be relevant for synthesizing compounds like 9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Simo, Rybár, & Alföldi, 1998).
Structural Analysis
Jorge Trilleras et al. (2009) conducted a study on similar compounds, focusing on their molecular and crystal structures. This type of analysis is critical for understanding the physical and chemical properties of such complex molecules (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Chemical Properties and Reactions
Photochemical Reactions
S. Shorunov et al. (2018) examined the photochemical reactions of a related pyrimidinedione compound. Understanding these reactions is vital for potential applications in photochemistry and material science (Shorunov, Plutschack, Bermeshev, & Guzei, 2018).
Antioxidant Properties
A study by A. Cahyana et al. (2020) on pyrimido[4,5-d]pyrimidine derivatives examined their antioxidant activity. This research could be relevant to the antioxidant potential of 9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (Cahyana, Liandi, & Zaky, 2020).
Applications in Drug Discovery
Antitumor Activity
The synthesis of similar compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been explored for their antitumor activity, suggesting potential applications in cancer research and drug development (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Herbicidal Activity
Da-Wei Wang et al. (2017) designed pyrido[2,3-d]pyrimidine-2,4-dione derivatives as protoporphyrinogen oxidase inhibitors with promising herbicidal activities. This indicates potential agricultural applications for similar compounds (Wang, Li, Wen, Ismail, Liu, Niu, Wen, Yang, & Xi, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O4/c1-27-21-20(22(31)30(24(27)32)14-15-5-7-16(25)8-6-15)29-12-4-11-28(23(29)26-21)18-10-9-17(33-2)13-19(18)34-3/h5-10,13H,4,11-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJXSNJVOZESAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)F)N4CCCN(C4=N2)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[(4-chlorophenyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B2474774.png)

![(4-Cyclohexylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone](/img/structure/B2474776.png)


![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2474781.png)


![3-Bromo-6,6-difluoro-8,9-dihydro-7H-benzo[7]annulen-5-one](/img/structure/B2474788.png)

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2474790.png)
![Ethyl 1-({5-[(4-chlorobenzoyl)amino]-2-piperazin-1-ylpyridin-3-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B2474792.png)

![N-{4-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2474795.png)